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Compound of Interest

Compound Name: EC33

Cat. No.: B3188728

Application Note: This protocol provides a comprehensive methodology for the targeted
deletion of the ECM33 gene in the budding yeast, Saccharomyces cerevisiae. The targeted
gene, ECM33 (YBR0O78W), encodes a glycosylphosphatidylinositol (GPI)-anchored cell wall
protein involved in maintaining cell wall integrity.[1][2] Deletion of ECM33 has been shown to
result in a weakened cell wall, increased chitin deposition, and altered sensitivity to cell wall
stressing agents.[1][3] Furthermore, ecm33A mutants have displayed altered glucose uptake
and impacts on fermentation efficiency, making this an important target for studies in cell wall
biology, stress response, and industrial applications.[4][5][6][7]

This protocol employs a widely used and efficient PCR-based gene deletion strategy. A
selectable marker cassette, in this case, the KanMX marker which confers resistance to the
antibiotic G418 (Geneticin), is amplified by PCR. The primers used for this amplification are
designed with tails that are homologous to the regions immediately upstream and downstream
of the ECM33 open reading frame (ORF). This PCR product is then transformed into yeast
cells, and through homologous recombination, the ECM33 ORF is replaced by the KanMX
cassette. Subsequent selection on G418-containing medium allows for the isolation of
successful transformants, which are then verified by analytical PCR.

Materials and Reagents
Yeast Strains and Plasmids

e Saccharomyces cerevisiae strain (e.g., BY4741, BY4742)
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e Plasmid containing the KanMX marker (e.g., pFA6a-KanMX6)

Media and Reagents

Reagent Concentration/Components

YPD Medium 1% Yeast Extract, 2% Peptone, 2% Dextrose
YPD Agar Plates YPD Medium with 2% Agar

YPD+G418 Plates YPD Agar with 200 pg/mL G418

Lithium Acetate (LiAc) 1 M and 100 mM solutions, sterile
Polyethylene Glycol (PEG) 50% wi/v PEG 3350, sterile

Single-Stranded Carrier DNA (ssDNA) 10 mg/mL, boiled and chilled on ice before use
TE Buffer 10 mM Tris-HCI (pH 8.0), 1 mM EDTA (pH 8.0)

Zymolyase (optional, for DNA extraction)

PCR Master Mix

Oligonucleotide Primers See Table 2

Nuclease-free water

DNA Gel Electrophoresis reagents Agarose, TAE buffer, DNA ladder, DNA stain

Experimental Protocols
Primer Design

Successful gene knockout relies on the correct design of primers to amplify the KanMX
cassette with flanking homology to the ECM33 locus. The primers consist of two parts: a 3' end
that is homologous to the KanMX plasmid and a 5' tail that is homologous to the region
immediately upstream or downstream of the ECM33 ORF. For this protocol, we will design
primers with 45 bp of homology to the ECM33 locus.

The sequence of the S. cerevisiae strain S288C chromosome Il containing the ECM33 gene
(YBRO78W) is used for primer design.

Table 2: Oligonucleotide Primers for ECM33 Knockout
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Primer Name

Sequence (5' to 3')

Target

[45 bp upstream of ECM33
start

ECM33 upstream flank +

ECM33_KO_F . .
codon]CGTACGCTGCAGGTC  KanMX forward priming site
GAC
[45 bp downstream of ECM33
stop ECM33 downstream flank +
ECM33_KO_R o _
codon]ATCGATGAATTCGAGC KanMX reverse priming site
TCG
[Sequence ~200-400 bp o
ECM33 locus verification
ECM33 Ver F upstream of ECM33 start
(upstream)
codon]
[Sequence ~200-400 bp o
ECM33 locus verification
ECM33 Ver R downstream of ECM33 stop
(downstream)
codon]
KanB CTGCAGCGAGGAGCCGTAA  KanMX cassette internal
an
T verification

To design the specific 45 bp homology regions, obtain the sequence of the ECM33 (YBRO78W)
gene and its flanking regions from the Saccharomyces Genome Database (SGD).

Amplification of the KanMX Cassette

e Setup a 50 pL PCR reaction as follows:
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Component Volume/Amount
10x PCR Buffer 5puL

dNTPs (10 mM) 1pL
ECM33_KO_F Primer (10 uM) 2.5 puL
ECM33_KO_R Primer (10 pM) 2.5uL

KanMX plasmid template (10-50 ng) 1uL

Taq DNA Polymerase 0.5 uL
Nuclease-free water to 50 pL

e Perform PCR with the following cycling conditions:
o Initial denaturation: 95°C for 5 minutes
o 30-35 cycles of:
» Denaturation: 95°C for 30 seconds
» Annealing: 55°C for 30 seconds
» Extension: 72°C for 1.5 minutes
o Final extension: 72°C for 10 minutes

e Analyze 5 pL of the PCR product on a 1% agarose gel to confirm the amplification of a band
of the correct size (approximately 1.6 kb for the KanMX cassette from pFA6a-KanMX6).

 Purify the remaining PCR product using a PCR purification Kit.

Yeast Transformation (LiAc/ssDNA/PEG Method)

This protocol is based on the high-efficiency lithium acetate/single-stranded carrier
DNA/polyethylene glycol method.
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Inoculate 5 mL of YPD medium with the desired S. cerevisiae strain and grow overnight at
30°C with shaking.

The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2.
Grow the culture at 30°C with shaking until it reaches an OD600 of 0.6-0.8.

Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

Wash the cells with 25 mL of sterile water and centrifuge again.

Resuspend the cell pellet in 1 mL of 100 mM sterile LiAc and transfer to a microfuge tube.
Pellet the cells by centrifuging at top speed for 15 seconds and remove the supernatant.
Resuspend the cells in 400 pL of 100 mM LiAc. The cells are now competent.

In a new microfuge tube, mix the following in order:

o 240 pL of 50% PEG

o 36 pL of 1.0 M LiAc

o 10 pL of 10 mg/mL single-stranded carrier DNA (boiled for 5 minutes and snap-cooled on
ice immediately before use)

o 1-5 ug of the purified KanMX PCR product (in up to 74 uL of sterile water)
Add 50 pL of the competent yeast cell suspension to the transformation mix.
Vortex vigorously for 1 minute to completely resuspend the cell pellet.
Incubate at 30°C for 30 minutes.

Heat shock the cells at 42°C for 15-25 minutes.

Pellet the cells by centrifugation at 8,000 x g for 15 seconds and remove the supernatant.
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o Resuspend the cell pellet in 1 mL of YPD and incubate at 30°C for 2-3 hours to allow for the
expression of the resistance gene.

o Pellet the cells, remove the supernatant, and resuspend in 100-200 pL of sterile water.
» Plate the entire cell suspension onto YPD plates containing 200 pg/mL G418.

 Incubate the plates at 30°C for 2-3 days until colonies appear.

Verification of the ecm33A Mutant

Colonies that grow on the G418 plates are potential knockout mutants. It is crucial to verify the
correct integration of the KanMX cassette at the ECM33 locus by analytical PCR.

e Genomic DNA Extraction:

o Inoculate a small amount of cells from a G418-resistant colony into 1.5 mL of YPD and
grow overnight.

o Harvest the cells and extract genomic DNA using a standard yeast genomic DNA
extraction protocol (e.g., Zymolyase treatment followed by phenol-chloroform extraction or
a commercial kit).

e PCR Verification:
o Perform three separate PCR reactions for each potential mutant, plus a wild-type control.

Table 3: PCR Verification Reactions

. Forward Reverse Expected WT Expected
Reaction . . . .
Primer Primer size ecm33A size
A ECM33_Ver_F ECM33_Ver_R ~1.7 kb ~2.0 kb
B ECM33_Ver_F KanB No product ~0.8 kb
KanB (internal
C ECM33_Ver_R No product ~1.0 kb

reverse)
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e Reaction A: This reaction uses primers that flank the ECM33 gene. In a wild-type strain, this
will produce a band corresponding to the size of the ECM33 ORF plus the flanking regions.
In a successful knockout, the ECM33 ORF is replaced by the larger KanMX cassette,
resulting in a larger PCR product.

e Reaction B: This reaction uses a primer upstream of the ECM33 locus and a primer internal
to the KanMX cassette. This should only produce a product in a successful knockout strain.

e Reaction C: This reaction uses a primer internal to the KanMX cassette and a primer
downstream of the ECM33 locus. This should also only produce a product in a successful
knockout strain.

e Analyze the PCR products on a 1% agarose gel. A confirmed ecm33A mutant will show the
expected band sizes as outlined in Table 3 and the absence of the wild-type band in
Reaction A.

Visualizations
Experimental Workflow

Verification

—> Selection on G418 gDNA Extraction - Verification PCR -> Gel Electrophoresis

Click to download full resolution via product page

Caption: Workflow for creating an ecm33A knockout mutant.

Homologous Recombination at the ECM33 Locus
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Caption: Diagram of homologous recombination at the ECM33 locus.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Creating an ecm33A Knockout Mutant in
Saccharomyces cerevisiae: A Detailed Protocol]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3188728#how-to-create-an-ecm33-
knockout-mutant-in-yeast]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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